2,5-Dibromo-4-fluoropyridine (CAS 1033203-46-1): A Critical Halogenated Scaffold in Modern Drug Discovery and API Synthesis
2,5-Dibromo-4-fluoropyridine (CAS 1033203-46-1): A Critical Halogenated Scaffold in Modern Drug Discovery and API Synthesis
Executive Summary
In the landscape of modern drug development, polyhalogenated pyridines serve as indispensable building blocks for synthesizing complex Active Pharmaceutical Ingredients (APIs). Among these, 2,5-Dibromo-4-fluoropyridine (CAS 1033203-46-1) stands out due to its highly differentiated reactivity profile. By strategically positioning two bromine atoms and one fluorine atom on the pyridine core, this molecule offers orthogonal reaction pathways—enabling precise, multi-step functionalization without the need for excessive protecting group chemistry. This technical guide explores the physicochemical properties, regioselective mechanics, and validated experimental protocols for utilizing 2,5-dibromo-4-fluoropyridine in the synthesis of advanced therapeutics, such as selective Bruton's tyrosine kinase (BTK) inhibitors[1].
Physicochemical Profiling & Structural Dynamics
Understanding the baseline physical and structural properties of 2,5-dibromo-4-fluoropyridine is critical for predicting its behavior in complex solvent systems and catalytic cycles. The presence of three highly electronegative halogens significantly lowers the pKa of the pyridine nitrogen, rendering the ring electron-deficient and highly susceptible to nucleophilic attack.
Table 1: Quantitative Physicochemical and Structural Data
| Property | Value |
| Chemical Name | 2,5-Dibromo-4-fluoropyridine |
| CAS Number | 1033203-46-1[2] |
| Molecular Formula | C5H2Br2FN[3] |
| Molecular Weight | 254.88 g/mol |
| Monoisotopic Mass | 252.8538 Da[3] |
| SMILES String | C1=C(C(=CN=C1Br)Br)F[3] |
| InChIKey | YHWVCLGJNHRSLH-UHFFFAOYSA-N[3] |
| Physical State | Solid (Typical for polyhalogenated pyridines) |
Mechanistic Role in API Synthesis & Regioselectivity
The true value of 2,5-dibromo-4-fluoropyridine lies in its orthogonal reactivity . When designing an API synthesis route, chemists must selectively functionalize specific sites on the pyridine ring. The electronic landscape of this molecule dictates a strict hierarchy of reactivity:
-
C2-Bromo Position (Primary SNAr Site): The nitrogen atom strongly withdraws electron density from the ortho position. Because the C2-bromo bond is highly polarized and adjacent to the nitrogen, it is the most kinetically favorable site for Nucleophilic Aromatic Substitution (SNAr). The nitrogen lone pair stabilizes the resulting anionic Meisenheimer complex.
-
C4-Fluoro Position (Secondary SNAr Site): While fluorine is an excellent leaving group in SNAr reactions due to transition-state stabilization, the C4 position is less activated than the C2 position. It generally requires harsher conditions to react.
-
C5-Bromo Position (Cross-Coupling Site): Situated meta to the nitrogen, the C5 position is electronically deactivated towards nucleophiles. However, the weak C-Br bond makes it an ideal candidate for subsequent palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Kumada) once the C2 position has been functionalized.
Regioselectivity map of 2,5-dibromo-4-fluoropyridine highlighting reactive sites.
Application in BTK Inhibitor Development
In the development of L-h-pyrazolo[3,4-d]pyrimidinyl derivatives—potent inhibitors of Bruton's tyrosine kinase (BTK) used to treat solid tumors and leukemia—2,5-dibromo-4-fluoropyridine acts as the foundational core[1]. The synthesis begins with the regioselective displacement of the C2-bromine by phenol to yield 5-bromo-4-fluoro-2-phenoxypyridine, which is subsequently advanced through cross-coupling to build the final tricyclic API architecture[1].
Workflow of 2,5-dibromo-4-fluoropyridine in BTK inhibitor synthesis via SNAr and cross-coupling.
Experimental Protocol: Regioselective Synthesis of 5-Bromo-4-fluoro-2-phenoxypyridine
To ensure a self-validating and reproducible workflow, the following protocol outlines the synthesis of the BTK inhibitor intermediate, emphasizing the causality behind each experimental parameter.
Materials Required:
-
2,5-Dibromo-4-fluoropyridine (6.15 mmol)[1]
-
Phenol (6.46 mmol, 1.05 eq)[1]
-
Cesium Carbonate (
) or Potassium Carbonate ( ) (9.22 mmol, 1.5 eq) -
Anhydrous N,N-Dimethylformamide (DMF) (20 mL)
Step-by-Step Methodology:
-
Reactor Preparation: Equip a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser. Purge the system with inert Argon gas for 15 minutes.
-
Causality: While SNAr reactions are not strictly air-sensitive, excluding atmospheric moisture prevents the competitive hydrolysis of the C4-fluoro group into a pyridinol derivative.
-
-
Reagent Charging: Add 2,5-dibromo-4-fluoropyridine and phenol to the flask.
-
Base Addition: Introduce the inorganic base (
).-
Causality: A mild inorganic base is required to deprotonate the phenol, generating the highly nucleophilic phenoxide ion. The "Cesium effect" enhances the solubility and nucleophilicity of the phenoxide in organic solvents compared to sodium or potassium salts.
-
-
Solvent Introduction: Inject anhydrous DMF.
-
Causality: DMF is a polar aprotic solvent that excellently solvates the ionic reagents and stabilizes the anionic Meisenheimer transition state, thereby accelerating the SNAr reaction.
-
-
Thermal Activation: Heat the reaction mixture to 80 °C and stir for 4–6 hours.
-
Causality: Strict thermal control at 80 °C provides enough activation energy to displace the C2-bromine but remains too low to overcome the activation barrier for C4-fluorine displacement, ensuring near-perfect regioselectivity.
-
-
Self-Validating QC Checkpoint: Sample the reaction mixture and analyze via LC-ESI-MS. The reaction is deemed complete when the starting material peak disappears and a dominant product peak emerges at m/z 268 [M+H]+ [1].
-
Workup and Purification: Cool the mixture to room temperature, dilute with Ethyl Acetate (50 mL), and wash with distilled water (3 x 50 mL) and brine (50 mL) to extract the DMF and inorganic salts. Dry the organic layer over anhydrous
, concentrate under reduced pressure, and purify via silica gel column chromatography (Hexanes/EtOAc gradient) to yield the pure intermediate.-
Expected Yield: ~78%[1].
-
Safety, Handling, and Environmental Impact
As a polyhalogenated heterocyclic compound, 2,5-dibromo-4-fluoropyridine must be handled with stringent safety protocols. Toxicological data indicates several acute hazards that require proper personal protective equipment (PPE), including nitrile gloves, safety goggles, and operation within a certified fume hood.
GHS Hazard Classifications:
-
H302: Harmful if swallowed[2].
-
H315: Causes skin irritation[2].
-
H319: Causes serious eye irritation[2].
-
H335: May cause respiratory irritation[2].
Spill and Environmental Protocols: In the event of a spill, absorb the material with an inert absorbent (e.g., silica gel, sand, or vermiculite) and transfer it to an airtight container[2]. Prevent the product from entering drains or waterways, as halogenated pyridines can exhibit persistence in aquatic environments[2].
References
1.[2] CymitQuimica. "Safety Data Sheet - 2,5-Dibromo-4-fluoropyridine." cymitquimica.com. Available at: 2.[1] Google Patents. "CA3043376A1 - L-h-pyrazolo[3,4-d]pyrimidinyl derivatives and pharmaceutical compositions thereof useful as selective bruton's tyrosine kinase inhibitor." google.com. Available at: 3.[3] PubChemLite. "2,5-dibromo-4-fluoropyridine (C5H2Br2FN)." uni.lu. Available at:
Sources
- 1. CA3043376A1 - L-h-pyrazolo[3,4-d]pyrimidinyl derivatives and pharmaceutical compositions thereof useful as selective bruton's tyrosine kinase inhibitor - Google Patents [patents.google.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. PubChemLite - 2,5-dibromo-4-fluoropyridine (C5H2Br2FN) [pubchemlite.lcsb.uni.lu]
